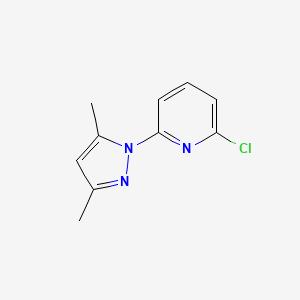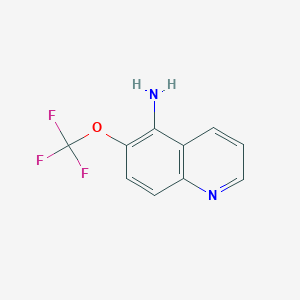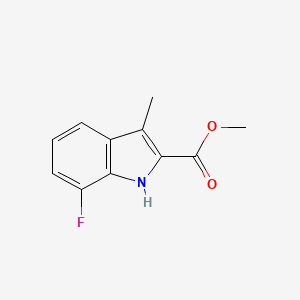
7-氟-3-甲基-1H-吲哚-2-甲酸甲酯
描述
“Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Molecular Structure Analysis
The molecular formula of “methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is C11H10FNO2 . The InChI code is 1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is a solid substance . It has a molecular weight of 193.18 . The compound should be stored in a dry place at a temperature between 2-8°C .科学研究应用
合成和抗病毒活性
- 抗病毒化合物合成:7-氟-3-甲基-1H-吲哚-2-甲酸甲酯是合成抗病毒化合物的重要中间体。其衍生物已被研究其抑制各种病毒(如流感病毒和丙型肝炎病毒 (HCV))的潜力 (Ivashchenko 等,2014); (Ivashchenko 等,2015)。
合成和抗癌活性
- 在癌症研究中的作用:该化合物及其类似物在癌症研究中显示出前景,特别是在合成具有抗癌潜力的新型吲哚-噻唑烷酮杂化结构方面 (Kryshchyshyn-Dylevych 等,2021)。
- 抗癌剂的合成:另一个重要的应用是合成衍生物,如 5-氟-3-(4-氧代-2-噻唑烷-5-亚甲基)-1H-吲哚-2-甲酸甲酯,已发现它们在癌细胞系中具有抗有丝分裂活性 (Kryshchyshyn-Dylevych 等,2020)。
荧光探针的合成
- 荧光探针开发:7-氟-3-甲基-1H-吲哚-2-甲酸甲酯已用于合成荧光探针。这些探针有利于研究蛋白质和其他生物系统中的局部环境 (Liu 等,2020); (Queiroz 等,2007)。
新型合成方法
- 创新的合成技术:已经对合成 7-氟-3-甲基-1H-吲哚-2-甲酸甲酯及其衍生物的新方法进行了研究,突出了该化合物的多功能性和在各种科学应用中的重要性 (Akbari & Faryabi,2023)。
安全和危害
未来方向
Indole derivatives have broad therapeutic potential . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the further exploration and development of “methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” and other indole derivatives in the future.
作用机制
Target of Action
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors in the body .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The presence of the indole nucleus in these compounds contributes to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects.
Cellular Effects
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate may inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate can result in sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the biological activity of methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate changes significantly at specific dosage levels.
Metabolic Pathways
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
The transport and distribution of methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For instance, methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate may be transported into cells via specific membrane transporters, where it can interact with intracellular targets and exert its effects.
Subcellular Localization
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing metabolic processes and energy production.
属性
IUPAC Name |
methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-7-4-3-5-8(12)10(7)13-9(6)11(14)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXAYGORUNHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180835 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-47-7 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



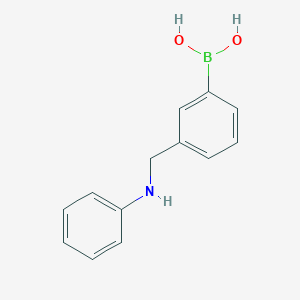
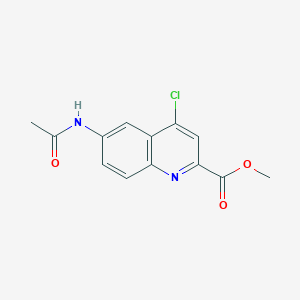
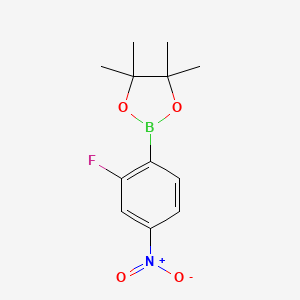
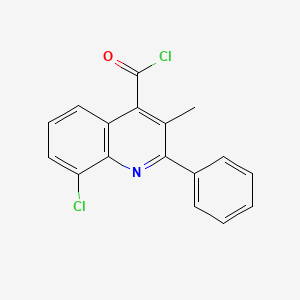
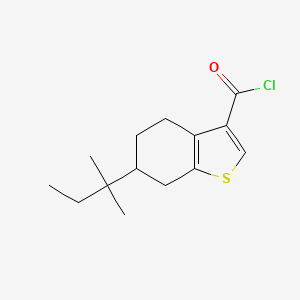
![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)

